molecular formula C6H5N3O B1457636 [1,2,4]Triazolo[1,5-a]pyridin-6-ol CAS No. 1394969-56-2

[1,2,4]Triazolo[1,5-a]pyridin-6-ol

Cat. No.: B1457636
CAS No.: 1394969-56-2
M. Wt: 135.12 g/mol
InChI Key: BKACGNZMGNZVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyridin-6-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazole ring fused to a pyridine ring, which imparts unique chemical and biological properties. It is known for its potential therapeutic applications, including acting as inhibitors for various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-6-ol can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable reactions that can be performed under mild conditions. For instance, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 has been reported . Additionally, the use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 has been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic anhydride for cyclization, copper catalysts for oxidative coupling, and bases for nucleophilic substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield various substituted triazolopyridines, while nucleophilic substitution can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKACGNZMGNZVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridin-6-ol
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyridin-6-ol
Reactant of Route 3
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyridin-6-ol
Reactant of Route 4
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyridin-6-ol
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyridin-6-ol
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.